molecular formula C14H9Cl2N3O2S B2439821 N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-77-8

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2439821
CAS RN: 896339-77-8
M. Wt: 354.21
InChI Key: CKWXSXGVGONDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of aromatic heterocyclic compound . It’s part of a class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons for the preparation of thieno pyrimidine derivatives . The reaction of compounds with formic acid or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This structure is an integral part of DNA and RNA, which may account for the wide range of biological activities of pyrimidine derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the suppression of NO generation . The IC50 values for most of the derivatives were recorded to be less than 5 μM .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, which include the compound , have demonstrated high antitumor activity . This makes them promising scaffolds for the design of new anticancer drugs .

Antibacterial Activity

These compounds have also shown significant antibacterial activity . For example, a new series of novel 1,3-thiazolidine pyrimidine derivatives demonstrated antibacterial activity against 14 bacterial strains .

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have been found to possess anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Synthesis of Derivatives

The active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This opens up possibilities for the synthesis of a wide range of derivatives.

Pharmaceutical Applications

Various substituted thiazolo[3,2-a]-benzimidazoles, which share a similar core structure with the compound , have been reported in the patent literature with unique pharmaceutical and medicinal applications .

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWXSXGVGONDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.